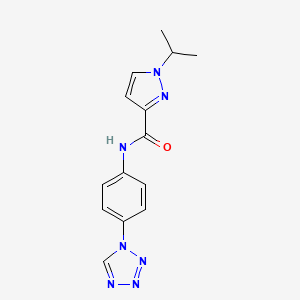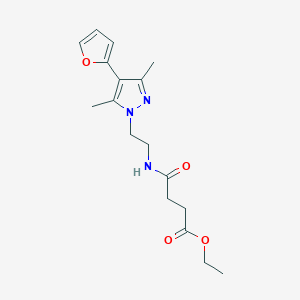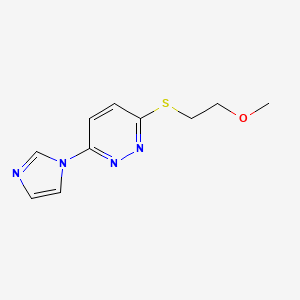
N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms. It also contains a phenyl group (a ring of six carbon atoms), a pyrazole group (a five-membered ring containing two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the phenyl ring, the pyrazole ring, and the carboxamide group would all contribute to the overall structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could make the compound more acidic, while the presence of the phenyl ring could increase its hydrophobicity .
Scientific Research Applications
Pharmaceutical Applications
Tetrazole derivatives have garnered significant interest due to their diverse biological activities. Let’s explore how this compound fits into the pharmaceutical landscape:
a. Analgesic Properties: Tetrazoles, including our compound of interest, exhibit analgesic effects. Researchers have investigated their potential as pain-relieving agents, making them relevant in pain management and drug development .
b. Antibacterial Activity: The tetrazole moiety has been associated with antibacterial properties. Our compound may contribute to combating bacterial infections, making it a valuable candidate for novel antibiotics .
c. Anticancer Potential: Studies suggest that tetrazole derivatives possess anticancer activity. Investigating the impact of our compound on cancer cell lines could reveal its therapeutic potential .
d. Anti-Inflammatory Effects: Inflammation plays a crucial role in various diseases. Tetrazoles, including our compound, may modulate inflammatory pathways, offering potential anti-inflammatory applications .
e. Antidiabetic Properties: Given the global prevalence of diabetes, compounds with antidiabetic effects are highly sought after. Our compound’s structure warrants investigation in this context .
f. Antifungal Activity: Tetrazoles have demonstrated antifungal properties. Evaluating our compound against fungal pathogens could provide valuable insights .
g. Antitubercular Potential: Tuberculosis remains a major health challenge. Tetrazole derivatives have been explored as potential antitubercular agents. Our compound might contribute to this field .
Industrial and Agricultural Applications
Beyond pharmaceuticals, tetrazoles find applications in other domains:
a. Photography: Tetrazoles have been used in photographic processes. Their light-sensitive properties make them relevant in film development and imaging .
b. Explosives: While not directly related to our compound, tetrazoles play a role in explosive formulations. Their stability and energy release properties are critical in this context .
Drug Design and Discovery
Tetrazoles occupy a central position in drug design efforts. Their unique structural features make them attractive candidates for developing novel therapeutics. Researchers continue to explore tetrazole-based scaffolds for various diseases .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXLRBANTQTMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)
![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2829907.png)
![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)

![2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2829912.png)